![molecular formula C12H12BrF2NO2 B2426907 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097861-45-3](/img/structure/B2426907.png)
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
The compound “6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a bromofuran moiety, which is a heterocyclic compound consisting of a fused furan and benzene ring with a bromine atom attached . The compound also features a spiro[2.5]octane structure, which is a bicyclic system of two rings sharing a single atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic system. The bromofuran moiety contributes to the aromaticity of the molecule, while the spiro[2.5]octane structure introduces steric hindrance and influences the molecule’s conformation .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of various heterocyclic compounds using spirocyclic intermediates, which are valuable for developing pharmaceuticals and materials science applications. For instance, the use of dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile in heterocyclic compound synthesis showcases the potential for creating complex molecules that could serve as building blocks in drug development or material synthesis (Kayukova et al., 1998).
Spirocyclic Core Structures in Natural Products
Spirocyclic compounds, similar in concept to the queried chemical, play a crucial role in the synthesis of natural product analogues and bioactive molecules. For example, the efficient synthesis of triazole-containing spiro dilactones from 3-ethoxycarbonyltetrahydrofuran-2-ones highlights the utility of spirocyclic intermediates in creating multifunctional molecules with potential biological activity (Ghochikyan et al., 2016).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the interesting activities observed for similar compounds . Additionally, the development of more efficient and sustainable synthetic routes for this and similar compounds could be a valuable area of research .
Mechanism of Action
Target of Action
The primary target of 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2A structurally similar compound, cb7993113, has been identified as a competitive antagonist of the aryl hydrocarbon receptor (ahr) .
Mode of Action
Based on the information about the structurally similar compound, cb7993113, it can be inferred that it might act as a competitive antagonist, preventing the activation of ahr by other ligands .
Biochemical Pathways
The ahr, which is the target of the structurally similar compound, cb7993113, is known to be involved in various biochemical pathways, including those related to xenobiotic metabolism .
Result of Action
As a potential ahr antagonist, it could potentially prevent the nuclear translocation and subsequent gene transcription induced by ahr activation .
properties
IUPAC Name |
(5-bromofuran-2-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO2/c13-9-2-1-8(18-9)10(17)16-5-3-11(4-6-16)7-12(11,14)15/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUFMJPTFRXTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane |
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